Cas no 67-64-1 (Acetone)

Acetone structure
Acetone structure
Acetone
67-64-1
C3H6O
58.08
MFCD00008765
33867
329769959

Acetone Properties

Names and Identifiers

    • ACETONE ALCOHOL
    • GRAMS DECOLORIZER
    • GRAM STAIN NO 3
    • (CH3)2CO
    • 2-Propanon
    • aceton
    • aceton(german,dutch,polish)
    • Acetone oil
    • ai3-01238
    • beta-Ketopropane
    • caswellno.004
    • Chevron acetone
    • Dimethylformaldehyde
    • Dimethylketal
    • epapesticidechemicalcode004101
    • Ketone propane
    • Ketone, dimethyl-
    • ketone,dimethyl
    • Acetone
    • Acetone solution
    • ACETONE, PLASTIC BOTTLE, SELECTIPURE
    • 2-propanone
    • Dimethyl ketone
    • Methyl ketone
    • propan-2-one
    • propanone
    • Pyroacetic ether
    • Propanone/Acetone
    • +Expand
    • MFCD00008765
    • CSCPPACGZOOCGX-UHFFFAOYSA-N
    • 1S/C3H6O/c1-3(2)4/h1-2H3
    • CC(=O)C
    • 63580

Computed Properties

  • 58.04190
  • 0
  • 1
  • 0
  • 4
  • 26.3
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • -0.1
  • 2
  • 0

Experimental Properties

  • 0.59530
  • 17.07000
  • 14,66
  • n20/D 1.359(lit.)
  • dissolution
  • 56 °C/760 mmHg(lit.)
  • −94 °C (lit.)
  • 184 mmHg ( 20 °C)
  • Fahrenheit: 1.4 ° f < br / > Celsius: -17 ° C < br / >
  • 3326 | ACETONE
  • 0.355
  • Colorless, transparent, easily flowing liquid, with aromatic smell, and extremely volatile [1]
  • It is miscible with water and can be miscible with most organic solvents such as ethanol \ ether \ chloroform \ oils \ hydrocarbons [15]
  • 19.3(at 25℃)
  • 0.791 g/mL at 25 °C(lit.)

Acetone Security Information

  • GHS02 GHS02 GHS07 GHS07
  • AL3150000
  • 3
  • 3
  • S9-S16-S26-S45-S36/37
  • II
  • II
  • R11; R36; R66; R67
  • 3
  • F F
  • UN 1090 3/PG 2
  • H225-H319-H336
  • P210-P305+P351+P338-P370+P378-P403+P235
  • II
  • 11-36-66-67
  • Danger
  • Yes
  • LD50 in rats: 10.7 ml/kg orally (Smyth)
  • 3
  • 3-10

Acetone Customs Data

  • 2914110000
  • China Customs Code:

    2914110000

Acetone Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1S:H2O, 72 h, 37°C
Reference
Metabolic engineering of Clostridium acetobutylicum for the production of butyl butyrate
By Noh, Hyeon Ji et al, Applied Microbiology and Biotechnology, 2018, 102(19), 8319-8327

Synthetic Circuit 2

Reaction Conditions
1.1C:H2SO4, S:H2O, 1 h, 100°C
Reference
Catalytic Transformation of Biomass-Derived Hemicellulose Sugars by the One-Pot Method into Oxalic, Lactic, and Levulinic Acids Using a Homogeneous H2SO4 Catalyst
By Sobus, Natalia and Czekaj, Izabela, Catalysts, 2023, 13(2), 349

Synthetic Circuit 3

Reaction Conditions
1.1 500 °C
Reference
Acetic acid conversion reactions on basic and acidic catalysts under biomass fast pyrolysis conditions
Psarras, A. C.; Michailof, C. M.; Iliopoulou, E. F.; Kalogiannis, K. G.; Lappas, A. A.; et al, Molecular Catalysis, 2019, 465, 33-42

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrogen ;  2 MPa, 600 °C
Reference
Understanding cellulose pyrolysis under hydrogen atmosphere
Li, Tan; Miao, Kai; Zhao, Zhigang; Li, Yuqing; Wang, Huiyuan; et al, Energy Conversion and Management, 2022, 254,

Synthetic Circuit 5

Reaction Conditions
1.1R:KHCO3, S:H2O, pH 6.8
Reference
Mechanistic Insights into the Formation of Hydroxyacetone, Acetone, and 1,2-Propanediol from Electrochemical CO2 Reduction on Copper
By da Silva, Alisson H. M. et al, Journal of the American Chemical Society, 2023, 145(28), 15343-15352

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: NADP-dependent alc. dehydrogenase Solvents: Water ;  24 h, pH 7.5, 30 °C
Reference
Ketone-alcohol hydrogen-transfer equilibria: Is the biooxidation of halohydrins blocked?
Bisogno, Fabricio R.; et al, Chemistry - A European Journal, 2010, 16(36), 11012-11019

Synthetic Circuit 7

Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Tang, Songshan; et al, Journal of Analytical and Applied Pyrolysis, 2019, 137, 86-95

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Zirconium dioxide ;  6 - 15 min, 60 °C
Reference
2-Propanol
Collier, Steven J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-15

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Water
2.1 Catalysts: Zirconium dioxide ;  6 - 15 min, 60 °C
Reference
2-Propanol
Collier, Steven J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-15

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydrogen
2.1 Catalysts: Zirconium dioxide ;  6 - 15 min, 60 °C
Reference
2-Propanol
Collier, Steven J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-15

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: 2982793-44-0 ;  48 h, 120 °C
Reference
Triazole backbone ligand in an unprecedented efficient manganese catalyst for use in transfer hydrogenation
Liang, Qianqian; et al, Science China: Chemistry, 2023, 66(7), 2028-2036

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: Stereoisomer of [μ-[2,6-bis[6-(3,5-dimethyl-1H-pyrazol-1-yl-κN2)-2-pyridinyl-κN]… Solvents: Isopropanol ;  10 - 15 min, 82 °C
1.2 Reagents: Potassium isopropoxide Solvents: Isopropanol ;  0.5 min, 82 °C
Reference
Diruthenium(II)-NNN pincer complex catalysts for transfer hydrogenation of ketones
Chai, Huining; et al, Dalton Transactions, 2016, 45(44), 17843-17849

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Trichlorotris[2-[6-(3,5-dimethyl-1H-pyrazol-1-yl-κN2)-2-pyridinyl-κN]-1H-benzimi… Solvents: Isopropanol ;  10 min, 82 °C
1.2 Catalysts: Potassium isopropoxide Solvents: Isopropanol ;  2 min, 82 °C
Reference
Assembled Multinuclear Ruthenium(II)-NNNN Complexes: Synthesis, Catalytic Properties, and DFT Calculations
Liu, Tingting ; et al, Organometallics, 2020, 39(1), 93-104

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Potassium isopropoxide Catalysts: 1562543-08-1 Solvents: Isopropanol ;  2 min, 0.1 MPa, 28 °C
Reference
Ru(II) pyridyl-based NNN complex catalysts for (asymmetric) transfer hydrogenation of ketones at room temperature
Du, Wangming; et al, Cuihua Xuebao, 2013, 34(7), 1373-1377

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Pyridoxal 5′-phosphate monohydrate Solvents: Water ;  48 h, pH 8, 30 °C
Reference
ω-Transaminases for the amination of functionalised cyclic ketones
Richter, N.; Simon, R. C.; Lechner, H.; Kroutil, W.; Ward, J. M.; et al, Organic & Biomolecular Chemistry, 2015, 13(33), 8843-8851

Acetone Raw materials

Acetone Preparation Products

Acetone Related Literature